molecular formula C8H19NO B1655439 1-(Diethylamino)-2-methylpropan-2-ol CAS No. 36293-04-6

1-(Diethylamino)-2-methylpropan-2-ol

Cat. No.: B1655439
CAS No.: 36293-04-6
M. Wt: 145.24 g/mol
InChI Key: UEXGTJCEUMLGFU-UHFFFAOYSA-N
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Description

Diethylamino functionalized compounds are widely used in various fields due to their unique properties . They are organic compounds that typically have a strong ammonia-like odor .


Synthesis Analysis

The synthesis of diethylamino functionalized compounds often involves complex chemical reactions. For example, the synthesis of certain compounds involves the reaction between dimethylamine and acrylonitrile .


Molecular Structure Analysis

The molecular structure of diethylamino functionalized compounds can be complex and varies depending on the specific compound. The structure can significantly impact the compound’s properties and behavior .


Chemical Reactions Analysis

Diethylamino functionalized compounds can undergo various chemical reactions. For instance, some compounds are known to interact with DNA by intercalation between adjacent base pairs, inhibiting transcription and translation to RNA .


Physical and Chemical Properties Analysis

The physical and chemical properties of diethylamino functionalized compounds can vary widely. Factors such as hardness, topography, and hydrophilicity can significantly impact a compound’s biological evaluation .

Safety and Hazards

Diethylamino functionalized compounds can pose various safety hazards. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research on diethylamino functionalized compounds could focus on improving our understanding of their properties and mechanisms of action. This could potentially lead to the development of new materials and applications .

Properties

IUPAC Name

1-(diethylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-5-9(6-2)7-8(3,4)10/h10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXGTJCEUMLGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514387
Record name 1-(Diethylamino)-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36293-04-6
Record name 1-(Diethylamino)-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36293-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diethylamino)-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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